molecular formula C15H22OS B14210921 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830320-95-1

1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene

Katalognummer: B14210921
CAS-Nummer: 830320-95-1
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: AZIFSWAHBRQHHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a methoxy group, an oct-1-en-1-yl group, and a sulfanyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1-methoxy-2-bromobenzene with oct-1-en-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond of the oct-1-en-1-yl group, using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced alkanes.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the methoxy group can influence the compound’s reactivity and interaction with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in having a methoxy group and a benzene ring but differs in the presence of a prop-2-yn-1-yloxy group.

    1-Methoxy-2-(methylthio)benzene: Similar in having a methoxy group and a sulfanyl group but differs in the alkyl chain length and structure.

Uniqueness

1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the oct-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Eigenschaften

CAS-Nummer

830320-95-1

Molekularformel

C15H22OS

Molekulargewicht

250.4 g/mol

IUPAC-Name

1-methoxy-2-oct-1-enylsulfanylbenzene

InChI

InChI=1S/C15H22OS/c1-3-4-5-6-7-10-13-17-15-12-9-8-11-14(15)16-2/h8-13H,3-7H2,1-2H3

InChI-Schlüssel

AZIFSWAHBRQHHQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC=CSC1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.